
1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-N-hexadecanoyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexadecanoyl-O-(1-octadecanoyl-2-oleoyl-sn-glycero-3-phospho)-L-serine is an N-acyl-O-(3-sn-phosphatidyl)-L-serine obtained by formal condensation of the carboxy group of hexadecanoic acid with the amino group of 1-octadecanoyl-2-oleoyl-sn-glycero-3-phospho-L-serine. It has a role as a mouse metabolite. It derives from a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine. It is a conjugate acid of a N-hexadecanoyl-O-(1-octadecanoyl-2-oleoyl-sn-glycero-3-phospho)-L-serine(2-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Organic Acid Interactions
1-Octadecanoyl-2-(9Z-Octadecenoyl)-sn-glycero-3-phospho-N-hexadecanoyl-L-serine, as part of its broader family of compounds, plays a role in intricate metabolic pathways. For instance, serine is involved in the conversion of glycine to sugars in wheat leaves, highlighting its importance as an intermediate in the metabolism of various organic acids and amino acids. These pathways are critical for understanding basic plant physiology and can have applications in improving agricultural practices and crop yields (Wang & Burris, 1963).
Liposome Drug Carrier Systems
Compounds like this compound have applications in the design of liposome drug carrier systems. For example, mifamurtide uses a multilamellar liposome drug carrier system containing synthetic phospholipids for macrophage activation, targeting immune cells in the lungs and demonstrating antiosteosarcoma effects. This application is crucial for developing targeted therapies in cancer treatment (Anderson, Tomaras, & McConnell, 2010).
Serine Hydrolase Inhibition
Serine hydrolases, of which serine is a part, are a broad class of enzymes with diverse functions. They are targets of organophosphorus compounds, which have implications in toxicology and pharmacology. Understanding the interaction and inhibition patterns of serine hydrolases can lead to the development of new therapies and detoxification strategies (Casida & Quistad, 2005).
Cross-Species Safety of D-Serine
D-Serine, related to the serine family, has been assessed for various psychiatric and neurological conditions. Evaluating the safety of serine compounds across different species is vital for its application in human medicine, ensuring treatments are both effective and safe (Meftah, Hasegawa, & Kantrowitz, 2021).
Alanine Racemase Inhibition
Serine and its derivatives are involved in the inhibition of alanine racemase, an enzyme critical for bacterial cell wall synthesis. Understanding the inhibitory mechanisms can lead to the development of new antibacterial agents, addressing the growing issue of antibiotic resistance (Azam & Jayaram, 2015).
Eigenschaften
Molekularformel |
C58H110NO11P |
|---|---|
Molekulargewicht |
1028.5 g/mol |
IUPAC-Name |
(2S)-2-(hexadecanoylamino)-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C58H110NO11P/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-56(61)67-50-53(70-57(62)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2)51-68-71(65,66)69-52-54(58(63)64)59-55(60)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3/h26,28,53-54H,4-25,27,29-52H2,1-3H3,(H,59,60)(H,63,64)(H,65,66)/b28-26-/t53-,54+/m1/s1 |
InChI-Schlüssel |
DMBATYOPPCIICJ-YWPJBLNKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



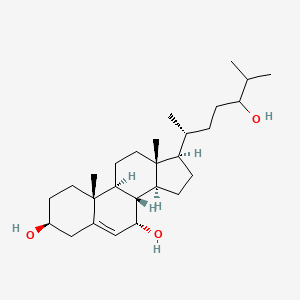

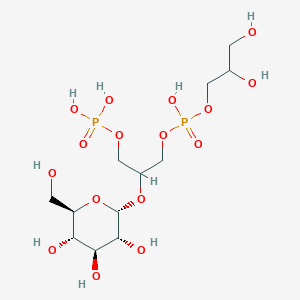
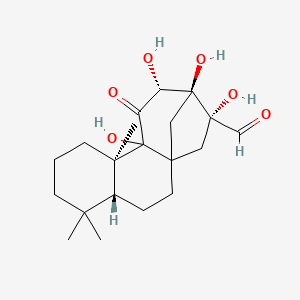

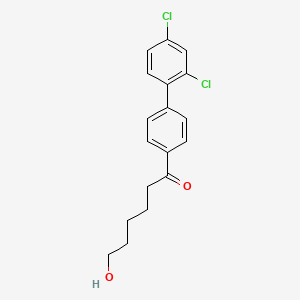


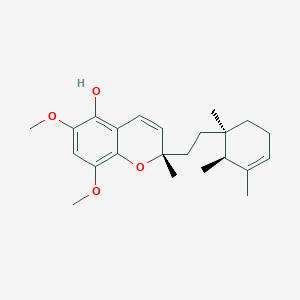

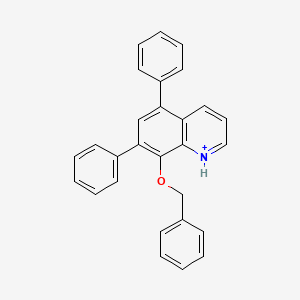
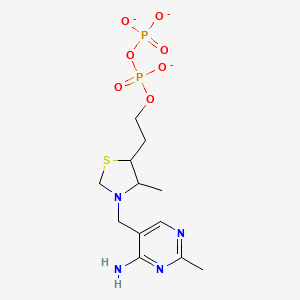
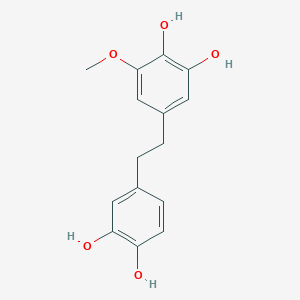
![TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1263400.png)